molecular formula C14H23N3O4 B14002767 1,2-Ethanediamine, N,N-diethyl-N'-(4,5-dimethoxy-2-nitrophenyl)- CAS No. 53493-59-7

1,2-Ethanediamine, N,N-diethyl-N'-(4,5-dimethoxy-2-nitrophenyl)-

Katalognummer: B14002767
CAS-Nummer: 53493-59-7
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: NLXRFJIVNUJGCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Ethanediamine, N,N-diethyl-N’-(4,5-dimethoxy-2-nitrophenyl)- is a complex organic compound with a unique structure that includes both ethylenediamine and nitrophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(4,5-dimethoxy-2-nitrophenyl)- typically involves the reaction of 1,2-ethanediamine with diethylamine and 4,5-dimethoxy-2-nitrobenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Ethanediamine, N,N-diethyl-N’-(4,5-dimethoxy-2-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.

Wissenschaftliche Forschungsanwendungen

1,2-Ethanediamine, N,N-diethyl-N’-(4,5-dimethoxy-2-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1,2-Ethanediamine, N,N-diethyl-N’-(4,5-dimethoxy-2-nitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Ethanediamine, N,N-diethyl-: A simpler analog without the nitrophenyl group.

    1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Another related compound with different substituents.

Uniqueness

1,2-Ethanediamine, N,N-diethyl-N’-(4,5-dimethoxy-2-nitrophenyl)- is unique due to the presence of the 4,5-dimethoxy-2-nitrophenyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

53493-59-7

Molekularformel

C14H23N3O4

Molekulargewicht

297.35 g/mol

IUPAC-Name

N-(4,5-dimethoxy-2-nitrophenyl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C14H23N3O4/c1-5-16(6-2)8-7-15-11-9-13(20-3)14(21-4)10-12(11)17(18)19/h9-10,15H,5-8H2,1-4H3

InChI-Schlüssel

NLXRFJIVNUJGCD-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCNC1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.